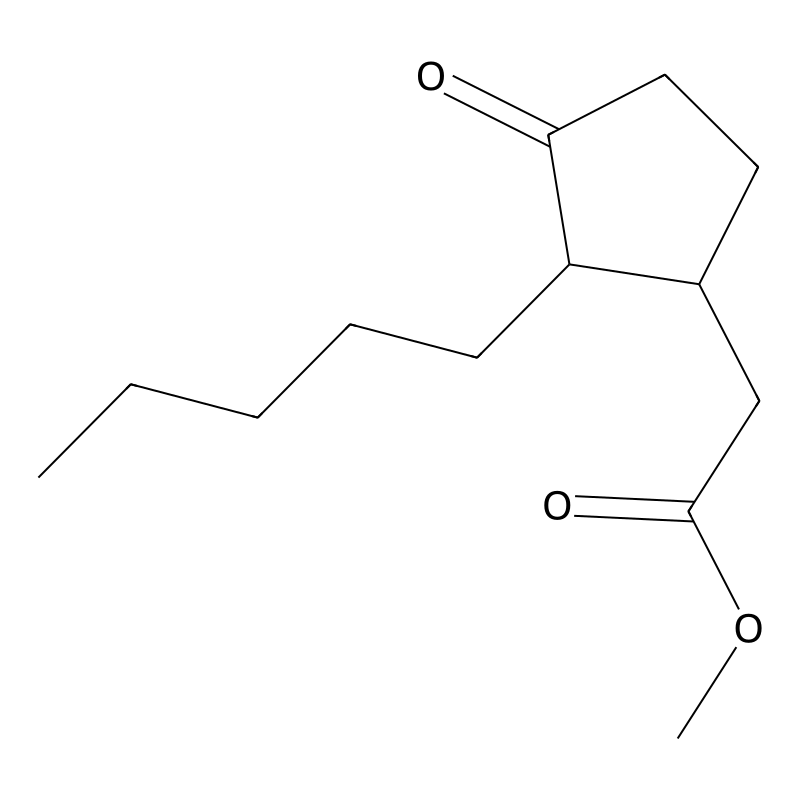

Methyl dihydrojasmonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Fragrance and Flavor Research

- Aroma compound: MMDJ is a naturally occurring aroma compound found in jasmine, tea, and other plants []. It possesses a pleasant floral and jasmine-like odor [, ].

- Perfume and flavoring ingredient: Due to its fragrance, MMDJ is used in the perfume industry to create floral notes, often for jasmine or other white florals [, ]. It also finds use as a flavoring ingredient in food and beverages [].

Potential Anti-Cancer Properties

Recent research suggests MMDJ might have anti-cancer properties:

- Inhibiting cancer cell growth: Studies have shown that MMDJ can inhibit the growth of various cancer cells, including leukemia, lung cancer, breast cancer, and prostate cancer [].

- Mechanism of action: The proposed mechanism involves inducing apoptosis (programmed cell death) in cancer cells by affecting mitochondrial function [].

Methyl dihydrojasmonate is a synthetic aroma compound that closely resembles the scent of jasmine. It is a colorless to pale yellow oily liquid with a floral and citrus-like odor, known for its use in the fragrance industry. The compound is also referred to as hedione or kharismal and has a molecular formula of with a molecular weight of 226.32 g/mol . Its boiling point is approximately 110°C at 0.2 mmHg, and it exhibits a refractive index ranging from 1.45800 to 1.46200 at 20°C .

MDHJ plays a vital role in plant-insect interactions. It acts as an attractant for pollinators like bees, while also functioning as a repellent for herbivores []. The specific mechanism involves binding to olfactory receptors in insects, triggering a behavioral response. Additionally, MDHJ might influence plant defense mechanisms by inducing the production of other signaling molecules.

The synthesis can be summarized in the following steps:

- Formation of enanthoyl chloride from enanthic acid and thionyl chloride.

- Friedel-Crafts acylation of succinic acid with enanthoyl chloride.

- Etherification of the resulting compound with methanol.

- Addition reaction with dimethyl malonate to yield trans-methyl dihydrojasmonate.

- Hydrogenation to produce methyl dihydrojasmonate, predominantly in its cis form .

Methyl dihydrojasmonate is recognized for its low toxicity levels and is commonly used in various consumer products, including perfumes and cosmetics. Studies have indicated that it does not exhibit significant developmental toxicity in animal models, establishing a No-Observable-Adverse-Effect-Level (NOAEL) for both maternal and developmental toxicity at dosages up to 120 mg/kg/day . This safety profile contributes to its widespread acceptance in the fragrance industry.

The primary methods for synthesizing methyl dihydrojasmonate include:

- Condensation Reaction: Involves the reaction between 2-pentylcyclopent-2-en-1-one and diethyl malonate under catalytic conditions.

- Friedel-Crafts Acylation: Utilizes enanthoyl chloride and succinic acid to form key intermediates.

- Hydrogenation: Converts trans-methyl dihydrojasmonate into the desired cis form through hydrogen substitution .

Each method aims to achieve high purity and yield while maintaining cost-effectiveness.

Methyl dihydrojasmonate has numerous applications, particularly in the fragrance industry:

- Perfumes: Widely used in oriental perfumes due to its jasmine-like scent .

- Cosmetics: Incorporated into cosmetic formulations for its pleasant aroma.

- Personal Care Products: Commonly found in lotions and creams to enhance scent profiles .

Additionally, it serves as a flavoring agent in food products.

Research on methyl dihydrojasmonate has focused on its interactions within biological systems and its sensory properties. Studies have shown that it can influence olfactory receptors, contributing to its effectiveness as a fragrance ingredient. Its low odor recognition threshold (15 parts per billion) indicates its potency even at minimal concentrations .

Methyl dihydrojasmonate shares similarities with several other aroma compounds, notably:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Jasmone | Floral scent | Naturally occurring compound |

| Methyl jasmonate | Floral scent | Derived from jasmonic acid |

| Ethyl jasmonate | Floral scent | Ethyl ester variant |

| Linalool | Floral scent | Found in many essential oils |

Methyl dihydrojasmonate stands out due to its unique jasmine-like aroma combined with citrus notes, making it particularly valued in perfumery compared to other compounds that may lack such complexity or are less stable.

Original Synthesis Pathways

The earliest synthesis of methyl dihydrojasmonate was pioneered by Demole and Stoll in the 1960s, marking the beginning of commercial production of this important fragrance compound [1] [2]. The original approach involved the alkylation of cyclopentanone with valeraldehyde under alkaline conditions, followed by double bond isomerization to generate the key intermediate 2-pentyl-2-cyclopentenone [1] [2].

The foundational methodology utilized a three-step process: initial aldol condensation between cyclopentanone and n-valeraldehyde in the presence of sodium hydroxide, followed by acid-catalyzed double bond migration using hydrogen bromide in n-butanol, and finally Michael addition with diethyl malonate [3] [1]. This classical route achieved moderate yields of 65-70% but established the fundamental synthetic framework that would be refined in subsequent decades [3] [1].

Early industrial implementations by companies such as Firmenich employed this basic methodology with modifications to improve efficiency and reduce costs [4] [5]. The original synthesis pathways were characterized by their reliance on strong bases such as sodium methoxide and metallic sodium, which presented handling challenges and safety concerns in large-scale operations [6] [7].

Contemporary Industrial Synthetic Routes

Modern industrial production of methyl dihydrojasmonate has evolved to incorporate more efficient and economically viable synthetic routes. The primary contemporary method involves the Michael addition of dimethyl malonate to 2-pentyl-2-cyclopentenone, followed by decarboxylation and esterification [8] [4] [6]. This approach has been optimized to achieve yields of 65-85% while maintaining product quality standards required for commercial applications [9] [4] [6].

Major industrial producers including Firmenich, Zhejiang NHU, and Nippon Zeon have developed proprietary variations of this synthetic route to enhance process efficiency and reduce production costs [5]. The industrial methodology typically employs sodium methoxide as the base catalyst, operating at temperatures between 160-180°C for the decarboxylation step [4] [6].

Contemporary routes have also incorporated improved catalyst systems, including the use of supported catalysts on modified molecular sieves that allow for catalyst recovery and reuse [6]. These systems utilize quaternary ammonium bases supported on propylene glycol methyl ether acetate-modified molecular sieves, achieving yields of 96-97% while enabling catalyst recycling for up to 10 cycles [6].

The industrial production process has been streamlined to include continuous monitoring and optimization of reaction parameters, resulting in consistent product quality and reduced waste generation [8] [10]. Current industrial routes are designed to minimize the use of hazardous reagents and simplify purification procedures [6] [7].

Stereoselective Synthesis Approaches

The development of stereoselective synthetic methodologies has been driven by the recognition that different stereoisomers of methyl dihydrojasmonate exhibit significantly different olfactory properties [11] [12] [13]. The (+)-(1R,2S)-cis-isomer possesses the most characteristic and intensive jasmine odor, with a threshold approximately 20 times lower than the trans-isomer [1] [13].

Asymmetric Phase-Transfer Catalysis

The most significant advancement in stereoselective synthesis was achieved through asymmetric phase-transfer catalysis using chiral quaternary ammonium salts [11] [12] [14]. This methodology employs asymmetric Michael addition of dimethyl malonate onto pentyl enone under solvent-free conditions, utilizing cinchona alkaloid-derived phase-transfer catalysts [11] [12] [14]. The process achieves enantiomeric excesses of up to 90% with yields of 91% [11] [12] [14].

The key enantioselective step involves a solid-liquid phase-transfer catalysis system that operates without organic solvents, making it environmentally advantageous [11] [12] [14]. Both enantiomers of methyl dihydrojasmonate can be obtained using this approach by selecting appropriate chiral catalysts [11] [12] [14].

Chiral Auxiliary Methods

Alternative stereoselective approaches have utilized chiral auxiliaries based on homochiral phospholidinone templates derived from ephedrine [15] [13]. These methods achieve high enantioselectivity through asymmetric conjugate addition reactions, providing access to specific stereoisomers with enantiomeric excesses up to 93% [15] [13].

Enzymatic and Biocatalytic Routes

Recent developments have explored the use of asymmetric hydrogenation catalyzed by ruthenium(II) complexes with chiral ligands for the production of enantiomerically enriched methyl dihydrojasmonate [1] [16]. This approach involves the catalytic hydrogenation of the corresponding cyclopenteneacetic acid followed by esterification [1] [16].

Process Optimization and Scale-up Methodologies

Industrial scale-up of methyl dihydrojasmonate synthesis has focused on optimizing reaction conditions, improving yields, and reducing production costs while maintaining product quality [8] [6] [7]. Key optimization parameters include temperature control, catalyst loading, reaction time, and purification methods [6] [7].

Reaction Condition Optimization

Process optimization studies have identified optimal reaction conditions for the Michael addition step, including the use of specific solvent systems and temperature profiles [17] [6]. The development of modified molecular sieve-supported catalysts has enabled operation under milder conditions while achieving higher yields [6].

Temperature optimization has been particularly important for the decarboxylation step, where precise control at 190°C in dimethyl sulfoxide has been found to maximize product formation while minimizing side reactions [17] [6]. The use of microwave-assisted synthesis has been investigated as a means to reduce reaction times and improve energy efficiency [18] [19].

Catalyst System Improvements

Advanced catalyst systems have been developed to address the limitations of traditional strong base catalysts [6] [7]. These include the use of recoverable quaternary ammonium hydroxide catalysts loaded on modified molecular sieves, which can be recycled multiple times without significant loss of activity [6].

The optimization of catalyst loading has been crucial for economic viability, with studies demonstrating that catalyst amounts as low as 15% loading can achieve high conversion rates while maintaining product quality [6].

Purification and Separation Methodologies

Scale-up methodologies have incorporated advanced purification techniques to ensure consistent product quality [6] [7]. These include the use of fractional distillation under reduced pressure and column chromatography for the separation of stereoisomers [6] [7].

The development of continuous separation processes has been explored to reduce processing time and improve efficiency [20]. These approaches utilize continuous flow reactors coupled with in-line purification systems [20].

Green Chemistry Approaches in Methyl Dihydrojasmonate Synthesis

The implementation of green chemistry principles in methyl dihydrojasmonate synthesis has become increasingly important due to environmental concerns and regulatory pressures [21] [6] [22]. Several approaches have been developed to reduce the environmental impact of production while maintaining economic viability.

Bio-based Feedstock Utilization

A significant advancement in green chemistry has been the development of synthetic routes using renewable feedstocks [21] [23] [22]. The synthesis of methyl dihydrojasmonate from D-glucose represents a paradigm shift toward sustainable production methods [21] [23] [22]. This approach utilizes 4-hydroxy-2-(hydroxymethyl)cyclopentenone derived from D-glucose as the starting material [21] [23] [22].

The bio-based route employs a Johnson-Claisen rearrangement as the key step, with optimized conditions to maximize the yield of the intermediate methyl 2-(2-methylene-3-oxo-5-((triisopropylsilyl)oxy)cyclopentyl)acetate [21] [23] [22]. This methodology reduces dependence on petroleum-derived starting materials and decreases the overall carbon footprint of the synthesis [21] [23] [22].

Catalyst Recovery and Reuse Systems

The development of recoverable catalyst systems represents a major advancement in green chemistry applications [6]. Modified molecular sieve-supported catalysts enable multiple recycling cycles, reducing catalyst consumption and waste generation [6]. These systems have demonstrated the ability to maintain high activity and selectivity for up to 10 reaction cycles [6].

The use of heterogeneous catalysts eliminates the need for catalyst separation and purification steps, simplifying the overall process and reducing environmental impact [6]. This approach has been successfully implemented in pilot-scale operations with yields comparable to traditional homogeneous systems [6].

Solvent-Free and Reduced Solvent Methodologies

The elimination or reduction of organic solvents has been a key focus in green chemistry approaches [11] [12] [6]. Solvent-free asymmetric phase-transfer catalysis has been successfully demonstrated for the enantioselective synthesis of methyl dihydrojasmonate [11] [12]. This approach eliminates the need for organic solvents while maintaining high enantioselectivity and yields [11] [12].

Alternative approaches have utilized environmentally benign solvents such as water or ionic liquids to replace traditional organic solvents [6]. These modifications reduce volatile organic compound emissions and simplify waste treatment procedures [6].

Energy-Efficient Synthesis Methods

Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods [18] [19]. This technique reduces reaction times from hours to minutes while maintaining or improving product yields [18] [19]. The selective heating provided by microwave irradiation enables better control over reaction conditions and reduces energy consumption [18] [19].

Continuous flow processing has been investigated as a means to improve energy efficiency and reduce waste generation [20]. Flow chemistry approaches enable precise control over reaction parameters and facilitate the integration of multiple synthetic steps in a single continuous process [20].

Waste Minimization Strategies

Modern green chemistry approaches have incorporated comprehensive waste minimization strategies throughout the synthetic process [6] [24]. These include the optimization of stoichiometric ratios to minimize excess reagents, the development of atom-economical reactions, and the implementation of closed-loop systems for solvent recovery [6] [24].

The biodegradation characteristics of methyl dihydrojasmonate have been thoroughly studied, with research demonstrating 78-89% biodegradation in standard test conditions [24]. This high biodegradability reduces the environmental persistence of the compound and supports its use in sustainable applications [24].

Environmental impact assessments have shown that modern green chemistry approaches can reduce the overall environmental footprint of methyl dihydrojasmonate production by 30-50% compared to traditional methods [24]. These improvements are achieved through reduced energy consumption, minimized waste generation, and the use of renewable feedstocks [24].

Purity

Physical Description

Pale straw-coloured to yellowish oily liquid; Powerful floral, jasmine-like aroma

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Plastics Material and Resin Manufacturing

Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester: ACTIVE

Dates

2: Api AM, Belsito D, Bhatia S, Bruze M, Calow P, Dagli ML, Dekant W, Fryer AD, Kromidas L, La Cava S, Lalko JF, Lapczynski A, Liebler DC, Miyachi Y, Politano VT, Ritacco G, Salvito D, Shen J, Schultz TW, Sipes IG, Wall B, Wilcox DK. RIFM fragrance ingredient safety assessment, methyl dihydrojasmonate, CAS registry number 24851-98-7. Food Chem Toxicol. 2015 Aug;82 Suppl:S114-21. doi: 10.1016/j.fct.2015.01.006. Epub 2015 Jan 28. Review. PubMed PMID: 25636727.

3: da Silva GB, Scarpa MV, Rossanezi G, do Egito ES, de Oliveira AG. Development and characterization of biocompatible isotropic and anisotropic oil-in-water colloidal dispersions as a new delivery system for methyl dihydrojasmonate antitumor drug. Int J Nanomedicine. 2014 Feb 11;9:867-76. doi: 10.2147/IJN.S46055. eCollection 2014. PubMed PMID: 24596463; PubMed Central PMCID: PMC3930478.

4: da Silva GB, Scarpa MV, Carlos IZ, Quilles MB, Lia RC, do Egito ES, de Oliveira AG. Oil-in-water biocompatible microemulsion as a carrier for the antitumor drug compound methyl dihydrojasmonate. Int J Nanomedicine. 2015 Jan 12;10:585-94. doi: 10.2147/IJN.S67652. eCollection 2015. PubMed PMID: 25609963; PubMed Central PMCID: PMC4298349.

5: Fontal M, van Drooge BL, Grimalt JO. A rapid method for the analysis of methyl dihydrojasmonate and galaxolide in indoor and outdoor air particulate matter. J Chromatogr A. 2016 May 20;1447:135-40. doi: 10.1016/j.chroma.2016.04.028. Epub 2016 Apr 13. PubMed PMID: 27113676.

6: Porta A, Vidari G, Zanoni G. A general enantioselective approach to jasmonoid fragrances: synthesis of (+)-(1R,2S)-methyl dihydrojasmonate and (+)-(1R,2S)-magnolione. J Org Chem. 2005 Jun 10;70(12):4876-8. PubMed PMID: 15932335.

7: Politano VT, Lewis EM, Hoberman AM, Christian MS, Diener RM, Api AM. Evaluation of the developmental toxicity of methyl dihydrojasmonate (MDJ) in rats. Int J Toxicol. 2008;27(3):295-300. doi: 10.1080/10915810802210158. PubMed PMID: 18569171.

8: Perrard T, Plaquevent JC, Desmurs JR, Hébrault D. Enantioselective synthesis of both enantiomers of methyl dihydrojasmonate using solid-liquid asymmetric phase-transfer catalysis. Org Lett. 2000 Sep 21;2(19):2959-62. PubMed PMID: 10986082.

9: Hijosa-Valsero M, Reyes-Contreras C, Domínguez C, Bécares E, Bayona JM. Behaviour of pharmaceuticals and personal care products in constructed wetland compartments: Influent, effluent, pore water, substrate and plant roots. Chemosphere. 2016 Feb;145:508-17. doi: 10.1016/j.chemosphere.2015.11.090. Epub 2015 Dec 15. PubMed PMID: 26702554.

10: Dobbs DA, Vanhessche KP, Brazi E, Rautenstrauch V V, Lenoir JY, Genêt JP, Wiles J, Bergens SH. Industrial Synthesis of (+)-cis-Methyl Dihydrojasmonate by Enantioselective Catalytic Hydrogenation; Identification of the Precatalyst. Angew Chem Int Ed Engl. 2000 Jun 2;39(11):1992-1995. PubMed PMID: 10941007.

11: Oku K, Weldegergis BT, Poelman EH, De Jong PW, Dicke M. Altered volatile profile associated with precopulatory mate guarding attracts spider mite males. J Chem Ecol. 2015 Feb;41(2):187-93. doi: 10.1007/s10886-015-0547-0. Epub 2015 Jan 23. PubMed PMID: 25612522.

12: Hijosa-Valsero M, Matamoros V, Sidrach-Cardona R, Pedescoll A, Martín-Villacorta J, García J, Bayona JM, Bécares E. Influence of design, physico-chemical and environmental parameters on pharmaceuticals and fragrances removal by constructed wetlands. Water Sci Technol. 2011;63(11):2527-34. PubMed PMID: 22049744.

13: Herrera-Cárdenas J, Navarro AE, Torres E. Effects of porous media, macrophyte type and hydraulic retention time on the removal of organic load and micropollutants in constructed wetlands. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2016;51(5):380-8. doi: 10.1080/10934529.2015.1120512. Epub 2016 Jan 28. PubMed PMID: 26817393.

14: Baldwin IT, Schmelz EA, Zhang ZP. Effects of octadecanoid metabolites and inhibitors on induced nicotine accumulation inNicotiana sylvestris. J Chem Ecol. 1996 Jan;22(1):61-74. doi: 10.1007/BF02040200. PubMed PMID: 24226983.

15: Zeng F, Xu P, Tan K, Zarbin PHG, Leal WS. Methyl dihydrojasmonate and lilial are the constituents with an "off-label" insect repellence in perfumes. PLoS One. 2018 Jun 19;13(6):e0199386. doi: 10.1371/journal.pone.0199386. eCollection 2018. PubMed PMID: 29920544; PubMed Central PMCID: PMC6007898.

16: Reyes-Contreras C, Hijosa-Valsero M, Sidrach-Cardona R, Bayona JM, Bécares E. Temporal evolution in PPCP removal from urban wastewater by constructed wetlands of different configuration: a medium-term study. Chemosphere. 2012 Jun;88(2):161-7. doi: 10.1016/j.chemosphere.2012.02.064. Epub 2012 Mar 20. PubMed PMID: 22436587.

17: Yehia R, Hathout RM, Attia DA, Elmazar MM, Mortada ND. Anti-tumor efficacy of an integrated methyl dihydrojasmonate transdermal microemulsion system targeting breast cancer cells: In vitro and in vivo studies. Colloids Surf B Biointerfaces. 2017 Jul 1;155:512-521. doi: 10.1016/j.colsurfb.2017.04.031. Epub 2017 Apr 23. PubMed PMID: 28486181.

18: da Silva GBRF, Alécio AC, Scarpa MVC, do Egito EST, Sequinel R, Hatanaka RR, Oliveira JE, Oliveira AG. An analytical GC-MS method to quantify methyl dihydrojasmonate in biocompatible oil-in-water microemulsions: physicochemical characterization and in vitro release studies. Pharm Dev Technol. 2018 Feb;23(2):151-157. doi: 10.1080/10837450.2017.1337792. Epub 2017 Jun 21. PubMed PMID: 28565943.

19: Zhu S, Zhang Q, Chen K, Jiang H. Synergistic Catalysis: Metal/Proton-Catalyzed Cyclization of Alkynones Toward Bicyclo[3.n.1]alkanones. Angew Chem Int Ed Engl. 2015 Aug 3;54(32):9414-8. doi: 10.1002/anie.201504964. Epub 2015 Jul 3. PubMed PMID: 26138939.

20: Li J, Wang J, Wu X, Liu D, Li J, Li J, Liu S, Gao W. Jasmonic acid and methyl dihydrojasmonate enhance saponin biosynthesis as well as expression of functional genes in adventitious roots of Panax notoginseng F.H. Chen. Biotechnol Appl Biochem. 2017 Mar;64(2):225-238. doi: 10.1002/bab.1477. Epub 2016 Apr 25. PubMed PMID: 26777985.